An In-depth Technical Guide to the Chemical and Biological Profile of Neoline
An In-depth Technical Guide to the Chemical and Biological Profile of Neoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered significant interest for its notable biological activities, including analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characteristics, and known biological effects of Neoline. Detailed experimental protocols for assessing its analgesic and anti-inflammatory activities, as well as its interaction with voltage-gated sodium channels, are presented. This document aims to serve as a foundational resource for researchers engaged in the study and development of Neoline as a potential therapeutic agent.
Chemical Structure and Properties
Neoline is a complex diterpene alkaloid with a hexacyclic aconitane skeleton. Its chemical identity is well-established and characterized by the following identifiers and properties.
| Property | Value | Reference |
| IUPAC Name | (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16-triol | [1] |
| CAS Number | 466-26-2 | |
| Molecular Formula | C₂₄H₃₉NO₆ | [1] |
| Molecular Weight | 437.57 g/mol | [1] |
| Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC | |
| InChI Key | XRARAKHBJHWUHW-SMCICNQZSA-N |
Spectroscopic Data
The structural elucidation of Neoline is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
Note on ¹³C NMR Data: Publicly accessible spectral databases confirm the availability of ¹³C NMR data for Neoline, often requiring user registration to view the full spectrum and associated data.[2]
Mass Spectrometry
Detailed mass spectrometry data, including the fragmentation patterns of Neoline under electron ionization (EI-MS), are crucial for its identification and characterization. This information is typically found in specialized chemical databases or original research articles focusing on the isolation and characterization of Aconitum alkaloids.
Biological Activity and Mechanism of Action
Neoline has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. A key aspect of its mechanism of action appears to be the modulation of voltage-gated sodium channels.
Analgesic Activity
Studies have shown that Neoline can significantly attenuate mechanical hyperalgesia in murine models of neuropathic pain.[3] This suggests its potential as a therapeutic agent for chronic pain conditions. The analgesic effects are thought to be mediated, at least in part, by its interaction with voltage-gated sodium channels, specifically Nav1.7.
Anti-inflammatory Activity
The anti-inflammatory potential of Neoline has been reported, contributing to its overall therapeutic profile. This activity is often evaluated using models of acute inflammation.
Mechanism of Action: Inhibition of Nav1.7
A primary molecular target identified for Neoline is the voltage-gated sodium channel Nav1.7, which is a key player in pain signaling pathways. By inhibiting this channel, Neoline can reduce the excitability of nociceptive neurons, thereby producing an analgesic effect. The precise nature of this interaction and the downstream signaling events are areas of active investigation. At present, specific intracellular signaling pathways directly modulated by Neoline have not been fully elucidated in publicly available literature.
Experimental Protocols
To facilitate further research and validation of Neoline's biological activities, detailed methodologies for key experiments are provided below.
Analgesic Activity: Von Frey Test in Mice
This protocol is used to assess mechanical allodynia, a hallmark of neuropathic pain.
Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
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Von Frey filaments of varying stiffness (e.g., 0.008 g to 3.5 g)
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Elevated wire mesh platform
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Testing chambers for animal acclimation
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Male C57BL/6 mice
Procedure:
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Acclimation: Place individual mice in the testing chambers on the elevated wire grid and allow them to acclimate for at least one hour before testing.
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Filament Application: Starting with a mid-range filament (e.g., 0.6 g), apply it to the plantar surface of the hind paw with enough force to cause a slight bend. Hold for 1-2 seconds.
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Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
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Up-Down Method: If there is no response, the next trial uses a filament of greater stiffness. If there is a positive response, the next trial uses a filament of lesser stiffness.
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Testing Sequence: Continue this sequence until at least five stimuli have been applied after the first positive response.
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Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method statistical analysis.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.
Objective: To measure the reduction in paw edema following treatment with Neoline.
Materials:
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Male Wistar rats (180-220 g)
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1% w/v solution of λ-carrageenan in sterile saline
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Plethysmometer
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Neoline solution and vehicle control
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Positive control (e.g., Indomethacin)
Procedure:
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Animal Groups: Divide animals into groups: vehicle control, Neoline-treated (various doses), and positive control.
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Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer.
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Compound Administration: Administer Neoline or the respective control substance (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.
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Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw.
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Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
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Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Nav1.7 Inhibition: Whole-Cell Patch Clamp in HEK293 Cells
This electrophysiological technique is used to measure the effect of Neoline on Nav1.7 channel currents.
Objective: To determine the concentration-dependent inhibition of Nav1.7 channels by Neoline and calculate the IC₅₀ value.
Materials:
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HEK293 cells stably expressing human Nav1.7 channels
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Patch-clamp rig (amplifier, micromanipulator, perfusion system)
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Borosilicate glass capillaries for pipette fabrication
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External and internal recording solutions
Procedure:
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Cell Preparation: Plate the HEK293-hNav1.7 cells on glass coverslips 24-48 hours before the experiment.
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Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.
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Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the internal solution.
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Whole-Cell Configuration: Approach a cell with the pipette and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
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Voltage Protocol: Hold the cell at a potential of -120 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
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Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of Neoline.
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Data Acquisition and Analysis: Record the peak inward current at each concentration. Plot the percentage of current inhibition against the Neoline concentration and fit the data to a Hill equation to determine the IC₅₀.
Visualizations
Experimental Workflow: Analgesic Activity Assessment
Caption: Workflow for assessing analgesic activity using the von Frey test.
Logical Relationship: Mechanism of Analgesia
Caption: Postulated mechanism of Neoline's analgesic action via Nav1.7 inhibition.
Conclusion
Neoline presents a promising natural product scaffold for the development of novel analgesic and anti-inflammatory drugs. Its well-defined chemical structure and demonstrated biological activity, particularly its inhibitory effect on the Nav1.7 sodium channel, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of Neoline's therapeutic potential. Future studies should focus on elucidating the complete spectroscopic profile, quantifying its in vivo efficacy, and unraveling the specific intracellular signaling pathways it modulates.
